molecular formula C22H14Cl2N2O2 B10912384 2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol

2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol

Cat. No.: B10912384
M. Wt: 409.3 g/mol
InChI Key: GWDRXPAIPODTTP-BLHKWVJFSA-N
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Description

2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol is a complex organic compound that features a benzoxazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the benzoxazole ring through a cyclization reaction.
  • Introduction of the dichlorophenyl group via a substitution reaction.
  • Formation of the final product through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the phenol group.

    Reduction: Reduction reactions could affect the imine group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-yl)phenol: Lacks the dichlorophenyl group.

    5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol: Lacks the benzoxazole ring.

Uniqueness

The unique combination of the benzoxazole ring and the dichlorophenyl group in 2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-[[(E)-3-(2,4-dichlorophenyl)prop-2-enylidene]amino]phenol

InChI

InChI=1S/C22H14Cl2N2O2/c23-15-8-7-14(18(24)12-15)4-3-11-25-16-9-10-17(20(27)13-16)22-26-19-5-1-2-6-21(19)28-22/h1-13,27H/b4-3+,25-11?

InChI Key

GWDRXPAIPODTTP-BLHKWVJFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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